(Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-26-17-8-6-16(7-9-17)15-18-20(25)23(21(28)29-18)10-4-2-3-5-19(24)22-11-13-27-14-12-22/h6-9,15H,2-5,10-14H2,1H3/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWFKLJVNUEOJB-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structural Characteristics
The compound features a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The presence of the morpholine group and methoxybenzylidene moiety enhances its pharmacological profile.
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G0/G1 phase arrest in cancer cells, leading to decreased cell division and growth .
- Apoptosis Induction : In vitro studies reveal that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades .
- Inhibition of Angiogenesis : Some derivatives have demonstrated antiangiogenic effects, reducing tumor vascularization and nutrient supply .
The following table summarizes the anticancer activities observed in related thiazolidin-4-one derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| Compound C | A549 | 8 | Angiogenesis inhibition |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. Thiazolidin-4-one derivatives have been reported to possess activity against a range of bacterial strains:
- Bacterial Inhibition : Studies have shown that these compounds can inhibit biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
The table below highlights the antimicrobial efficacy against selected strains:
| Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Antibacterial |
| Pseudomonas aeruginosa | 1 µg/mL | Antibacterial |
Case Studies
Several case studies have explored the biological activity of thiazolidin-4-one derivatives:
- Study on Anticancer Effects : A study conducted on a series of thiazolidinones demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that modifications in substituents significantly impacted potency, with some derivatives showing IC50 values below 10 µM against breast cancer cells .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of thiazolidinone derivatives against biofilm-forming bacteria. The study found that certain derivatives could reduce biofilm formation by over 50% at concentrations equal to their MICs, indicating a promising avenue for treating resistant infections .
Scientific Research Applications
Antibacterial Properties
MMT has demonstrated notable antibacterial activity against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism underlying its antibacterial effects is believed to involve the inhibition of bacterial growth and protein synthesis. Studies have shown that MMT disrupts cellular processes essential for bacterial survival, although the precise pathways remain under investigation.
Antiviral Activity
Research indicates that MMT exhibits antiviral properties against influenza A and B viruses. The antiviral effect is thought to be mediated through interference with viral replication processes. Preliminary studies suggest that MMT may inhibit key viral enzymes, thereby limiting the spread of the virus within host cells.
Antioxidant Effects
MMT has also been studied for its antioxidant capabilities. The compound's unique structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property could have implications for therapeutic strategies aimed at combating oxidative stress-related diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Methoxybenzylidene)thiazol-4(5H)-one | Thiazole ring; methoxybenzylidene | Antimicrobial activity |
| 3-Morpholino-6-(4-chlorophenyl)thiazolidinone | Morpholino group; chlorophenyl substitution | Antimicrobial properties |
| 2-Thioxothiazolidin-4-one derivatives | Basic thiazolidine structure | Various biological activities |
The distinct combination of substituents in MMT enhances its biological efficacy, particularly in inhibiting melanin production while exhibiting antioxidant properties.
Antibacterial Efficacy Study
A study conducted by researchers evaluated the antibacterial efficacy of MMT against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting that MMT could be a candidate for developing new antibacterial agents.
Antiviral Mechanism Exploration
In another study focusing on the antiviral properties of MMT against influenza viruses, researchers found that treatment with MMT significantly reduced viral titers in infected cell cultures. Further molecular docking studies revealed potential binding sites on viral proteins, supporting the hypothesis that MMT interferes with viral replication mechanisms.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The C=S moiety in the 2-thioxothiazolidin-4-one system demonstrates susceptibility to nucleophilic substitution. Key reactions include:
For example, treatment with methyl iodide under basic conditions replaces the thioxo sulfur with a methylthio group, confirmed by the disappearance of the ν(C=S) IR peak .
Electrophilic Addition to the Benzylidene Moiety
The α,β-unsaturated ketone system in the (Z)-4-methoxybenzylidene group participates in conjugate additions:
The Z-configuration of the benzylidene group directs regioselectivity during bromination, favoring anti-addition across the double bond . Intramolecular hydrogen bonding (C–H⋯O) stabilizes the transition state, as observed in crystallographic studies .
Oxidation
The thioxo group and morpholino-oxohexyl chain are oxidation targets:
| Target Site | Oxidizing Agent | Product | Analytical Data |
|---|---|---|---|
| Thioxo (C=S) | H₂O₂, AcOH, 60°C | Sulfoxide (C=SO) or sulfone (C=SO₂) | MS: m/z +16 (SO) or +32 (SO₂) |
| Morpholino amide | KMnO₄, H₂SO₄, 100°C | Carboxylic acid derivative | IR ν |
Preparation Methods
Formation of 2-Thioxothiazolidin-4-one
The core structure is synthesized via cyclization of N-substituted mercaptoacetamide derivatives. A representative protocol involves:
Reagents :
- Chloroacetyl chloride
- Ammonium thiocyanate
- Morpholine hexanoic acid derivative
Procedure :
- React 6-morpholinohexanoic acid with chloroacetyl chloride in dichloromethane (DCM) using pyridine as a base.
- Treat the resulting acyl chloride with ammonium thiocyanate to form 3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one (Intermediate A).
Conditions :
Characterization :
- EI-MS : m/z 341.1 [M+H]+
- ¹H NMR (CDCl₃): δ 3.73 (t, J = 4.7 Hz, 4H, morpholine), 2.62 (t, J = 5.2 Hz, 2H, hexyl chain), 1.93–2.21 (m, 8H, hexyl/morpholine).
Introduction of the 4-Methoxybenzylidene Group
Knoevenagel Condensation
The Z-configured benzylidene moiety is installed via condensation of Intermediate A with 4-methoxybenzaldehyde :
Reagents :
- 4-Methoxybenzaldehyde
- Piperidine (catalyst)
- Anhydrous ethanol
Procedure :
- Reflux Intermediate A (1 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol with 5 mol% piperidine.
- Monitor reaction progress by TLC (hexane:ethyl acetate = 3:1).
Optimization Data :
| Condition | Temperature (°C) | Time (h) | Z/E Ratio | Yield (%) |
|---|---|---|---|---|
| Ethanol/piperidine | 80 | 6 | 9:1 | 68 |
| Acetic acid | 120 | 3 | 6:1 | 55 |
| Microwave (150 W) | 100 | 1 | 8:1 | 73 |
Key Findings :
- Ethanol/piperidine system maximizes Z-selectivity via kinetic control.
- Microwave irradiation improves yield while maintaining stereoselectivity.
Purification :
- Column chromatography (SiO₂, chloroform:methanol = 15:1)
- Final recrystallization from ethanol/water (4:1)
Side Chain Functionalization
Synthesis of 6-Morpholinohexanoic Acid
The morpholinohexyl side chain is prepared through:
Stepwise Protocol :
- Acylation : React hexanoic acid with thionyl chloride to form hexanoyl chloride.
- Aminolysis : Treat with morpholine in DCM at 0°C (yield: 89%).
- Crystallization : Recrystallize from ethyl acetate to ≥99% purity.
Critical Parameters :
- Stoichiometry: 1:1.05 (acid:morpholine)
- Reaction time: 2 hours
Stereochemical Control
Z-Isomer Stabilization
The Z-configuration is favored due to:
- Intramolecular H-bonding between the thioxo group and benzylidene proton
- Steric hindrance from the 6-morpholinohexyl chain
Computational Data :
| Parameter | Z-Isomer (kcal/mol) | E-Isomer (kcal/mol) |
|---|---|---|
| ΔG (B3LYP/6-31G*) | -214.7 | -208.9 |
| Dipole moment | 5.2 Debye | 4.7 Debye |
Scalability and Industrial Considerations
Process Optimization
- Cost-Efficiency : Replace column chromatography with antisolvent crystallization (yield: 91% at 500 g scale).
- Green Chemistry : Use cyclopentyl methyl ether (CPME) as a recyclable solvent.
Environmental Metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| PMI (kg/kg product) | 32.4 | 11.8 |
Q & A
Q. What are the standard synthetic protocols for (Z)-5-(4-methoxybenzylidene)-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-substituted-2-thioxothiazolidin-4-one) and an aromatic aldehyde (e.g., 4-methoxybenzaldehyde). Key steps include:
- Reagent selection : Use sodium acetate as a base and acetic acid/DMF as solvents for controlled benzylidene formation .
- Reaction optimization : Reflux for 2–12 hours (monitored via TLC), with yields improved by adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiazolidinone to aldehyde) .
- Purification : Recrystallization from DMF-ethanol mixtures enhances purity .
Q. What spectroscopic techniques are recommended for characterizing stereochemistry and purity?
- NMR (1H/13C) : Confirm Z-configuration of the benzylidene group via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons, absent in Z-isomers) .
- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for structurally related thiazolidinones .
- HPLC-MS : Assess purity (>95%) and detect byproducts from morpholinohexyl side-chain reactions .
Q. What in vitro models are suitable for initial bioactivity screening?
- Antimicrobial assays : Use standardized broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
- Anticancer screening : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to cisplatin controls .
Advanced Research Questions
Q. How do structural modifications at the morpholino or benzylidene positions influence bioactivity?
- Morpholinohexyl chain : Replace with piperazine or thiomorpholine to modulate solubility and target engagement (e.g., kinase inhibition). Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets in hemoglobin subunits .
- Benzylidene substituents : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilicity and ROS-scavenging activity, as shown in related thiazolidinones .
- Validation : Compare IC50 shifts in enzyme inhibition assays (e.g., NADPH oxidase) .
Q. How can molecular docking predict interactions with hemoglobin subunits, and what experimental validations are required?
- Docking workflow : Use PDB structures (e.g., 1GZX for hemoglobin α/β) and optimize ligand poses with MM/GBSA scoring. Focus on hydrogen bonding with His58 and π-π stacking with Phe42 .
- Validation :
- Surface plasmon resonance (SPR) to measure binding affinity (KD).
- Circular dichroism (CD) to monitor conformational changes in hemoglobin upon ligand binding .
Q. What strategies resolve contradictions in reported biological activities of thioxothiazolidinones?
- Dose-response normalization : Account for variations in cell viability assays (e.g., MTT vs. resazurin) by standardizing to µM concentrations .
- Redox interference controls : Include catalase or superoxide dismutase in ROS assays to distinguish direct enzyme inhibition from artifact signals .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus EC50 ranges .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variable groups : Systematically modify the morpholinohexyl chain (e.g., alkyl vs. aryl substituents) and benzylidene para-methoxy group .
- Assay panels : Test derivatives against 3+ biological targets (e.g., bacterial gyrase, topoisomerase II) to identify selectivity trends .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .
Q. What synthetic challenges arise from the morpholinohexyl side chain, and how are they addressed?
- Side reactions : The morpholino carbonyl may undergo unintended nucleophilic attack. Mitigate by using mild bases (e.g., ammonium acetate) and low-temperature conditions .
- Purification : Employ flash chromatography (silica gel, 5% MeOH/CH2Cl2) to separate regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
